Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a heterocyclic compound characterized by a fused ring system that includes both pyridine and pyrazine moieties. This compound has gained attention in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, organic synthesis, and material science. Its chemical structure contributes to its biological activity, making it a subject of research in pharmacology and biochemistry.
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride falls under the category of heterocyclic compounds. It is classified as a bicyclic compound due to the presence of two interconnected rings, which are crucial for its chemical reactivity and interaction with biological systems.
The synthesis of octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves several steps:
The reaction conditions are critical for ensuring high yield and purity. Catalysts may be used to facilitate the cyclization process, and parameters such as temperature and reaction time must be carefully controlled. On an industrial scale, continuous flow processes can enhance efficiency by automating these parameters .
The molecular formula for octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is with a molecular weight of approximately 213.148 g/mol. The compound features a bicyclic structure that includes:
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can participate in several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its efficacy in various applications.
The mechanism of action for octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets within biological systems. The unique configuration of its rings allows it to fit into active sites on enzymes or bind to receptors, modulating their activity. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities .
These properties are crucial for determining how the compound can be utilized in both laboratory settings and industrial applications.
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has diverse applications across several scientific domains:
Research continues into its potential roles in drug development and other scientific fields, highlighting its versatility as a chemical compound .
The construction of the fused bicyclic framework of octahydro-1H-pyrido[1,2-a]pyrazin-6-one represents a significant synthetic challenge due to the presence of multiple heteroatoms and stereochemical considerations. Modern approaches employ efficient multi-component reactions (MCRs) that converge linearly protected amino acid precursors with carbonyl components to form the critical C-N bonds of the pyrazinone ring. The Ugi-azide reaction has emerged as a particularly valuable tool, enabling the simultaneous formation of C-N and C-C bonds through a single-pot condensation of amines, carbonyl compounds, carboxylic acids, and azides. This approach significantly reduces synthetic steps compared to traditional linear strategies, with reported yields exceeding 68% for key intermediates [2] [6].
Ring-closing metathesis (RCM) has proven indispensable for constructing the partially saturated pyrido ring system from diene precursors. Optimized protocols utilizing second-generation Grubbs catalysts (typically at 5-10 mol% loading) in dichloromethane or toluene at reflux temperatures achieve cyclization efficiencies of >90% as monitored by LC-MS. The diene precursors themselves are readily accessible from N-allyl glycine derivatives, enabling modular assembly of the bicyclic scaffold [6]. Post-cyclization hydrogenation completes the saturation of the pyridine ring under catalytic hydrogenation conditions (Pd/C or PtO₂ in methanol at 50-100 psi H₂), affording the octahydro core structure.
Table 1: Cyclization Strategies for Bicyclic Core Assembly
Method | Key Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Ugi-Azide 4CR | Amine, carbonyl, carboxylic acid, azide; MeOH, rt | 60-75% | Convergent synthesis, high atom economy |
Ring-Closing Metathesis | Grubbs II catalyst (5 mol%); DCM, reflux | 85-93% | Stereoselective control |
Reductive Amination | NaBH₃CN, MeOH/THF; pH control | 70-82% | Mild conditions, scalable |
Pd-Catalyzed Cyclization | Pd(OAc)₂/XPhos; K₃PO₄, toluene, 110°C | 65-78% | Tolerates electron-deficient substrates |
Alternative approaches include reductive amination cyclization strategies, where keto-acid precursors undergo intramolecular reductive amination using sodium cyanoborohydride in methanol/THF mixtures at controlled pH (4-6). This method demonstrates particular utility for introducing C7 alkyl substituents prior to ring formation, leveraging the nucleophilic character of the secondary amine in the linear precursor [2]. Recent advances have also demonstrated the efficacy of palladium-catalyzed C-N coupling for constructing the critical bicyclic bond, especially for electron-deficient substrates where traditional SN₂ reactions prove inefficient. These methodologies collectively provide a versatile toolkit for assembling the molecular architecture with opportunities for late-stage diversification at C2, C7, and N10 positions.
The stereogenic center at position 9a presents significant synthetic challenges for obtaining enantiopure octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride. Two primary strategies dominate industrial production: classical chiral resolution of racemates and catalytic asymmetric synthesis. The resolution approach typically employs diastereomeric salt formation using chiral acids such as dibenzoyl-L-tartaric acid (DBTA) or O,O'-di-p-toluoyl-L-tartaric acid (DPTTA) in ethanol/water or isopropanol solvent systems. After fractional crystallization, the resolved enantiomer is liberated using mild base (e.g., NaHCO₃) with reported enantiomeric excesses (ee) of >98% and recovery yields of 30-35% per cycle [4] . While technically straightforward, this method suffers from inherent yield limitations and requires recycling of the unwanted enantiomer for economic viability.
Asymmetric catalysis offers a more elegant solution through enantioselective hydrogenation of cyclic enamide precursors. Rhodium-DuPhos complexes (1-2 mol%) catalyze this transformation under moderate hydrogen pressure (50-200 psi) in methanol, affording the (9aR) isomer with ee values consistently >95% and near-quantitative yields. The enamide precursors are readily accessible from L-aspartic acid derivatives, establishing a chiral pool approach that maintains optical purity throughout the synthesis. For the (9aS) enantiomer, iridium-PHOX catalysts demonstrate complementary selectivity, achieving 92-94% ee in tetrahydrofuran at ambient temperature [4].
Table 2: Enantioselective Approaches Comparison
Strategy | Conditions | ee Achieved | Yield | Economic Considerations |
---|---|---|---|---|
Diastereomeric Resolution | DBTA (1 eq); EtOH/H₂O; fractional crystallization | >98% | 30-35%* | High material loss; recyclable |
Rh-DuPhos Hydrogenation | [Rh(COD)DuPhos]⁺BF₄⁻ (1.5 mol%); H₂ 100 psi | 95-98% | 92-95% | Catalyst cost; high atom efficiency |
Enzymatic Resolution | Lipase PS-IM; vinyl acetate; iPr₂O | >99% | 45% | Mild conditions; low catalyst load |
Iridium-PHOX Catalysis | [Ir(COD)PHOX]⁺BARF⁻ (2 mol%); THF, rt | 92-94% | 85-90% | Specialty ligand requirement |
*Per single crystallization cycle; theoretical maximum yield 50%
Process economics favor asymmetric hydrogenation for large-scale manufacturing (>100 kg batches) despite the initial catalyst investment, as it eliminates the need for resolving agents and doubles the effective yield compared to resolution techniques. Kinetic resolution using immobilized lipases (e.g., Pseudomonas cepacia lipase on diatomaceous earth) with vinyl acetate in diisopropyl ether presents an alternative biocatalytic approach, achieving >99% ee but with maximum theoretical yields capped at 50%. Recent advances combine enzymatic resolution with in-situ racemization of the undesired enantiomer using transition metal catalysts (e.g., Shvo's catalyst), potentially overcoming this yield limitation .
Conversion of the free base octahydro-1H-pyrido[1,2-a]pyrazin-6-one to the pharmaceutically acceptable dihydrochloride salt requires meticulous control of stoichiometry, solvent composition, and crystallization kinetics. The hydrochloride formation typically employs hydrogen chloride gas bubbling in anhydrous isopropanol (IPA) at 0-5°C, maintaining stoichiometric precision (2.05-2.10 equivalents HCl) to prevent monohydrochloride contamination. The critical process parameters include temperature control (±2°C), addition rate (0.5-1.0 L/min gas flow per kg substrate), and agitation speed (>200 rpm) to ensure homogeneous crystal nucleation [3] [5].
Crystallization protocols significantly impact particle morphology and hydrate formation. The anhydrous dihydrochloride preferentially forms from IPA/acetone (3:1 v/v) mixtures cooled from 50°C to -10°C at 0.5°C/min, yielding prismatic crystals with bulk density >0.45 g/cm³ suitable for tablet compression. Hydrated forms (predominantly hemihydrate) crystallize from aqueous ethanol (20-30% H₂O), necessitating post-crystallization drying under vacuum (<10 mmHg) at 40°C for 24 hours to achieve Karl Fischer moisture values <0.5% [8].
Table 3: Salt Formation and Crystallization Optimization
Parameter | Anhydrous Form Protocol | Hydrated Form Protocol | Critical Quality Attributes |
---|---|---|---|
Solvent System | IPA/acetone (3:1 v/v) | EtOH/H₂O (4:1 v/v) | Residual solvents < ICH limits |
HCl Equivalents | 2.05-2.10 eq (gas) | 2.10-2.15 eq (conc. aq. HCl) | Chloride content 16.8-17.2% w/w |
Crystallization | 50°C → -10°C at 0.5°C/min | RT → 4°C, no control | Polymorphic purity >98% |
Drying Conditions | 40°C @ 10 mmHg, 24h | 25°C @ 1 mmHg, 48h | Loss on drying <0.5% w/w |
Particle Size | Dv50 50-70 μm (controlled) | Dv50 100-150 μm (needles) | Flowability, dissolution rate |
Stoichiometric deviations beyond 2.15 equivalents HCl promote hygroscopicity and storage instability due to excess acid adsorption on crystal surfaces. Analytical control employs ion chromatography for chloride quantification (specification: 16.8-17.2% w/w) and powder X-ray diffraction (PXRD) to verify polymorphic form (Form I anhydrous vs. Form II hemihydrate). The thermodynamically stable Form I exhibits superior flow properties (Carr index <15) and avoids deliquescence at relative humidities <75% RH, making it the preferred form for pharmaceutical development [3] [8].
Transitioning from laboratory synthesis to industrial production of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride necessitates careful evaluation of batch versus continuous manufacturing technologies. Traditional batch processing employs multi-purpose stirred tank reactors (STRs) with 5,000-10,000 L capacity, where the entire synthesis occurs across 7-9 discrete steps with intermediate isolations. This approach provides operational flexibility but suffers from lengthy cycle times (120-140 hours) and variable impurity profiles between batches, particularly during exothermic transformations like hydrogenations and salt formations [1] [9].
Continuous flow chemistry offers significant advantages for hazardous transformations and precise kinetic control. The hydrogenation step demonstrates particular benefit in tubular packed-bed reactors (PBRs) with 5% Pt/C catalysts at 70-80 bar H₂ and 80°C, achieving complete conversion in <10 minutes residence time compared to >8 hours in batch autoclaves. Integrated quench-cooling immediately downstream controls thermal degradation, suppressing the formation of des-chloro impurity below 0.05%. For the final hydrochloride salt formation, continuous mixed-suspension mixed-product-removal (MSMPR) crystallizers with real-time PSD monitoring (via FBRM) ensure consistent particle size distribution (Dv50 = 55±5 μm) across metric ton quantities [3] [9].
Economic analyses reveal 30-40% reduction in capital expenditure (CAPEX) and 25% lower operating costs (OPEX) for fully continuous processes at >500 kg/week production rates, primarily from reduced reactor volumes, minimized work-up losses, and higher space-time yields. However, the technical complexity of flow chemistry requires sophisticated process analytical technology (PAT) for intermediate control, including in-line FTIR for reaction monitoring and Raman spectroscopy for polymorph tracking during crystallization. Hybrid approaches—where only hazardous or fast steps operate continuously—present a pragmatic compromise, leveraging existing batch infrastructure while mitigating key safety and quality risks [1].
Table 4: Industrial Manufacturing Technology Comparison
Parameter | Batch Process | Continuous Process | Hybrid Approach |
---|---|---|---|
Reactor Type | Stirred tank (5,000-10,000 L) | Tubular PBR + MSMPR crystallizer | STR + flow hydrogenation |
Cycle Time | 120-140 hours | 18-24 hours | 70-90 hours |
Capacity | 300-500 kg/week | 1-2 MT/week | 700-900 kg/week |
Key Impurities | Des-chloro (0.1-0.3%) | Des-chloro (<0.05%) | Des-chloro (0.07-0.15%) |
Capital Cost (Relative) | 1.0 (baseline) | 0.7 | 0.85 |
Supply Reliability | Established technology | Emerging capability | Proven at 100-500 kg scale |
Supply chain diversification leverages both models: Major suppliers like Enamine (US and Latvia divisions) utilize batch manufacturing for catalog products (100 mg-5 kg), offering lead times of 2-15 days at 95% purity [3]. For contractual manufacturing at >100 kg quantities, specialized facilities (e.g., A2B Chem) employ continuous hydrogenation coupled with batch salt formation, achieving 99.5% purity with lead times of 4-6 weeks. The evolving regulatory landscape, including FDA guidance on continuous manufacturing (2023-2024), increasingly favors flow processes for New Chemical Entities (NCEs) containing this versatile pharmaceutical building block.
Comprehensive Compound Identification
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: